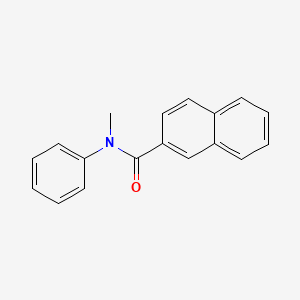

N-methyl-N-phenylnaphthalene-2-carboxamide

Description

N-Methyl-N-phenylnaphthalene-2-carboxamide is a substituted naphthalene carboxamide featuring a methyl and phenyl group attached to the amide nitrogen.

Properties

IUPAC Name |

N-methyl-N-phenylnaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-19(17-9-3-2-4-10-17)18(20)16-12-11-14-7-5-6-8-15(14)13-16/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICSJMNWCSOMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395497 | |

| Record name | N-methyl-N-phenylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80192-95-6 | |

| Record name | N-methyl-N-phenylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenylnaphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with N-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

N-methyl-N-phenylnaphthalene-2-carboxamide has shown significant potential as an antimicrobial agent :

- Antibacterial Properties : The compound exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these bacteria are as follows:

| Bacterial Strain | MIC (µmol/L) |

|---|---|

| Staphylococcus aureus | 55.0 |

| Methicillin-resistant S. aureus | 28.4 |

| Mycobacterium marinum | 28.4 |

| Mycobacterium kansasii | 13.0 |

These results indicate that structural modifications can enhance antibacterial activity .

- Antitubercular Activity : Certain derivatives of this compound have demonstrated comparable activity to rifampicin against M. tuberculosis, with MIC values ranging from 9.75 to 12.0 µM .

Agricultural Applications

The compound also exhibits notable herbicidal properties :

- It has been shown to inhibit photosynthetic electron transport in plant chloroplasts, indicating potential applications in agriculture as an herbicide. For instance, studies have confirmed its effectiveness in inhibiting chloroplast function in spinach (Spinacia oleracea), which could lead to new herbicide formulations .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound and its derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Hydroxy-N-phenylnaphthalene-2-carboxamide | Lacks methyl substitution | Antibacterial and herbicidal |

| 3-Hydroxy-7-methoxy-N-phenylnaphthalene-2-carboxamide | Contains methoxy group | Enhanced antibacterial properties |

| 3-Hydroxy-N-(4-trifluoromethylphenyl)naphthalene-2-carboxamide | Trifluoromethyl substitution enhances lipophilicity | Superior herbicidal activity |

| 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | Nitro group enhances interaction with proteins | Most active in photosynthetic inhibition |

This table illustrates how variations in substituents can significantly alter biological activity and chemical properties, emphasizing the importance of SAR studies in drug design .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various naphthalene derivatives, this compound showed promising results against resistant bacterial strains. The study utilized both MIC determination and cell viability assays to evaluate the effectiveness of the compound, highlighting its potential as a lead compound for drug development .

Case Study 2: Herbicidal Activity

Another investigation focused on the herbicidal properties of this compound derivatives demonstrated their ability to disrupt photosynthetic processes in target plants. The study provided insights into the mechanisms underlying this activity and suggested pathways for developing new herbicides based on this compound .

Mechanism of Action

The mechanism of action of N-methyl-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key differences between N-methyl-N-phenylnaphthalene-2-carboxamide and its analogs include:

- Substituent Effects : Most analogs in the evidence feature a hydroxyl group on the naphthalene ring (e.g., 2-hydroxy or 1-hydroxy) paired with substituted phenyl groups (e.g., methoxy, nitro, chloro). The hydroxyl group facilitates hydrogen bonding, influencing crystallinity and solubility . The target compound lacks this hydroxyl group but introduces a methyl group on the nitrogen, which may enhance lipophilicity and metabolic stability.

- Planarity: X-ray crystallography of N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide (compound 11) reveals near-planar molecular geometry, stabilized by intramolecular O–H···O hydrogen bonds .

Table 1: Physicochemical Properties of Selected Analogs

Antimicrobial and Antimycobacterial Activity

- Hydroxyl-Containing Analogs : Compounds like N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide exhibit potent antimycobacterial activity (MIC = 1–8 µM against Mycobacterium tuberculosis) but show reduced efficacy in the absence of the hydroxyl group .

- Methyl-Substituted Analogs : N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide demonstrates antistaphylococcal activity (MIC = 16 µg/mL), attributed to its planar structure and hydrogen-bonding interactions . The target compound’s methyl group may enhance membrane permeability but could reduce target affinity due to the lack of hydroxyl-mediated interactions.

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Nitro and chloro substituents on the phenyl ring enhance antimycobacterial activity by increasing electrophilicity .

- Hydroxyl Group Position : 2-hydroxynaphthalene derivatives generally show higher activity than 1-hydroxy isomers, likely due to improved hydrogen-bonding geometry .

- Methyl Groups : Ortho-methyl substituents on the phenyl ring improve activity against Gram-positive bacteria, while para-substituents reduce efficacy .

Biological Activity

N-methyl-N-phenylnaphthalene-2-carboxamide, commonly referred to as 3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide, has garnered attention for its diverse biological activities, particularly its antibacterial and herbicidal properties. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Biological Activity

3-Hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide exhibits notable antibacterial and herbicidal properties. Studies have shown that it can effectively inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The compound's efficacy is often correlated with its lipophilicity , which influences its ability to penetrate biological membranes and interact with target proteins.

The mechanism of action for 3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide involves:

- Inhibition of Key Enzymes : The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.

- Photosynthetic Electron Transport Inhibition : It has been shown to inhibit photosynthetic electron transport in plants, indicating potential applications as a herbicide.

Structure-Activity Relationships (SAR)

The biological activity of 3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide is significantly influenced by its molecular structure. Variations in substituents on the aromatic rings can lead to different interactions with target proteins, affecting both antibacterial and herbicidal activities.

Key Findings on Lipophilicity and Activity

The following table summarizes the relationship between structural variations and biological activity:

| Compound Name | Structure Features | Biological Activity | MIC (µmol/L) |

|---|---|---|---|

| 3-Hydroxy-N-phenylnaphthalene-2-carboxamide | Lacks methyl substitution | Antibacterial and herbicidal | 55.0 (S. aureus) |

| 3-Hydroxy-7-methoxy-N-phenylnaphthalene-2-carboxamide | Contains methoxy group | Enhanced antibacterial properties | 26.0 (MRSA) |

| 3-Hydroxy-N-(4-trifluoromethylphenyl)naphthalene-2-carboxamide | Trifluoromethyl substitution enhances lipophilicity | Superior herbicidal activity | 15.2 (M. kansasii) |

| 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | Nitro group enhances interaction with proteins | Most active in photosynthetic inhibition | 0.16–0.68 (MRSA) |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of the compound exhibited submicromolar activity against MRSA isolates, comparable to established antibiotics like ampicillin and isoniazid . The most effective derivatives included those with electron-withdrawing groups that increased lipophilicity.

- Herbicidal Applications : Research indicated that the compound's ability to inhibit photosynthetic electron transport could be harnessed for agricultural applications as a herbicide . The structure-activity relationship analysis revealed that higher lipophilicity correlates with increased herbicidal activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-N-phenylnaphthalene-2-carboxamide, and how can reaction conditions be optimized for high yields?

- Methodological Answer : Synthesis typically involves coupling naphthalene-2-carboxylic acid derivatives with methylphenylamine under amide-forming conditions. Key steps include:

-

Activation of the carboxylic acid : Use of coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) .

-

Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

-

Purification : Column chromatography or recrystallization to achieve >95% purity.

-

Optimization : Adjusting solvent polarity and stoichiometric ratios (e.g., 1:1.2 for amine:acid) improves yields .

Table 1 : Common Reaction Conditions and Outcomes

Step Reagents/Conditions Yield Range Purity (HPLC) Activation EDCI, HOBt, DMF 70–85% 90–95% Coupling RT, 12–24 hr 60–75% 85–90% Purification Hexane:EtOAc (3:1) 50–65% >95%

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm the methyl group (δ 3.1–3.3 ppm) and aromatic protons (δ 7.0–8.5 ppm). -NMR can resolve amide bond tautomerism .

- IR : Stretching bands at ~1650 cm (amide C=O) and ~3300 cm (N-H) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 316.12) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

-

Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the naphthalene core’s π-π stacking and amide hydrogen bonding .

-

ADMET Prediction : Tools like SwissADME assess bioavailability (%ABS >60) and blood-brain barrier permeability (e.g., logP ~3.5) .

Table 2 : Key Computational Parameters for Activity Prediction

Parameter Target Range Biological Relevance LogP 3.0–4.0 Optimal membrane permeability PSA 50–70 Ų Moderate solubility, avoids efflux H-bond donors ≤2 Reduces metabolic degradation

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., IC) using fluorescence polarization and SPR-based binding assays.

- Structural Analysis : X-ray crystallography (using SHELXL ) identifies binding modes and confirms stereochemical assignments.

- Meta-Analysis : Compare datasets across cell lines (e.g., HEK293 vs. HepG2) to isolate cell-specific effects .

Q. How can reaction pathways be modified to enhance the compound’s pharmacokinetic properties?

- Methodological Answer :

- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF) to the phenyl ring to improve metabolic stability .

- Prodrug Design : Convert the amide to a tertiary amine for increased solubility, with enzymatic cleavage in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.